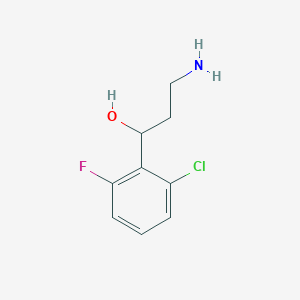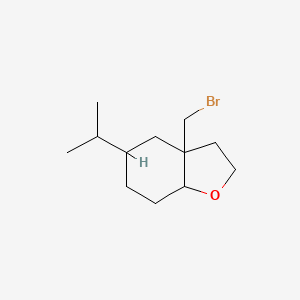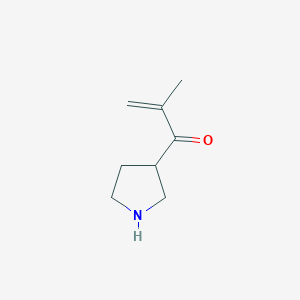
2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one is a chemical compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an enone system. Such structures are often explored for their potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of pyrrolidine with an appropriate enone precursor. One common method involves the condensation of 3-pyrrolidinone with 2-methylpropenal under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form saturated derivatives, such as 2-methyl-1-(pyrrolidin-3-yl)propan-1-one.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides, diketones.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of various fine chemicals and intermediates for industrial applications.
作用機序
The mechanism of action of 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one: Similar structure but with the pyrrolidine ring attached at a different position.
3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of a methyl group.
1-(Pyrrolidin-3-yl)prop-2-en-1-one: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one is unique due to the presence of both the pyrrolidine ring and the enone system, which confer distinct chemical reactivity and potential biological activities. The specific positioning of the methyl group also influences its chemical properties and interactions with biological targets.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
2-methyl-1-pyrrolidin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(10)7-3-4-9-5-7/h7,9H,1,3-5H2,2H3 |
InChIキー |
CSQJXICIIFKHIO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



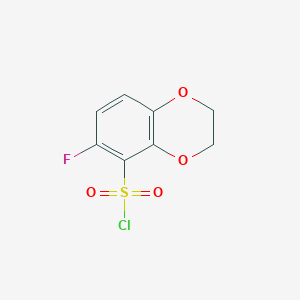
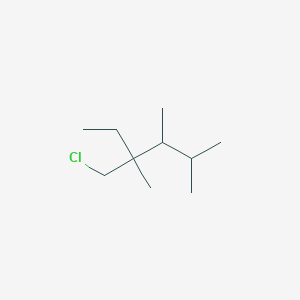
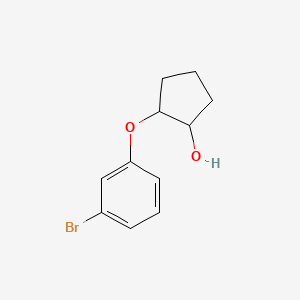
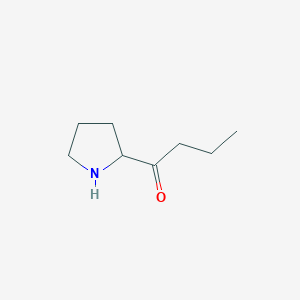

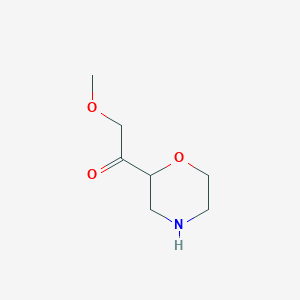
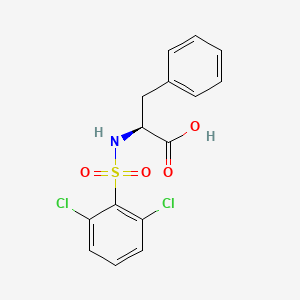
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)


